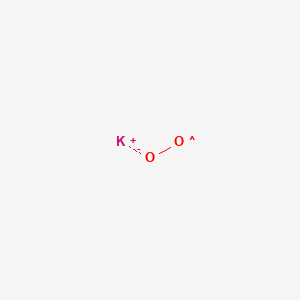

Potassium dioxide, powder

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium dioxide, also known as potassium superoxide, is a chemical compound with the formula KO2. It is a yellowish or orange powder that is highly reactive and serves as a potent oxidizing agent. Potassium dioxide is primarily used in applications where oxygen generation and carbon dioxide absorption are required, such as in respiratory devices and chemical oxygen generators .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium dioxide is typically synthesized by the direct reaction of potassium metal with oxygen. The reaction is highly exothermic and must be carefully controlled to prevent combustion:

2K+O2→2KO2

Industrial Production Methods

In industrial settings, potassium dioxide is produced by passing dry oxygen over heated potassium metal. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The resulting potassium dioxide is then collected and stored under inert conditions to prevent decomposition .

Análisis De Reacciones Químicas

Types of Reactions

Potassium dioxide undergoes several types of chemical reactions, including:

Oxidation: Potassium dioxide can oxidize various organic and inorganic compounds.

Reduction: It can be reduced to potassium hydroxide and oxygen.

Substitution: Potassium dioxide can react with acids to form potassium salts and hydrogen peroxide.

Common Reagents and Conditions

Water: Reacts with water to form potassium hydroxide and oxygen.

Carbon Dioxide: Reacts with carbon dioxide to form potassium carbonate and oxygen.

Acids: Reacts with acids to produce potassium salts and hydrogen peroxide.

Major Products Formed

Potassium Hydroxide (KOH): Formed when potassium dioxide reacts with water.

Potassium Carbonate (K2CO3): Formed when potassium dioxide reacts with carbon dioxide.

Hydrogen Peroxide (H2O2): Formed when potassium dioxide reacts with acids.

Aplicaciones Científicas De Investigación

Potassium dioxide has a wide range of applications in scientific research, including:

Chemistry: Used as a strong oxidizing agent in various chemical reactions and synthesis processes.

Biology: Employed in studies involving oxidative stress and reactive oxygen species.

Medicine: Utilized in respiratory devices to generate oxygen and absorb carbon dioxide.

Industry: Used in chemical oxygen generators and air purification systems.

Mecanismo De Acción

The primary mechanism of action of potassium dioxide involves its ability to release oxygen and absorb carbon dioxide. When potassium dioxide comes into contact with moisture or carbon dioxide, it undergoes a chemical reaction that releases oxygen and forms potassium hydroxide or potassium carbonate. This property makes it valuable in applications where oxygen generation and carbon dioxide absorption are critical .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium Peroxide (K2O2)

- Potassium Oxide (K2O)

- Potassium Ozonide (KO3)

Comparison

Potassium dioxide is unique among these compounds due to its ability to release oxygen and absorb carbon dioxide efficiently. While potassium peroxide and potassium oxide also have oxidizing properties, they do not exhibit the same level of reactivity and efficiency in oxygen generation and carbon dioxide absorption. Potassium ozonide, on the other hand, is less stable and more challenging to handle compared to potassium dioxide .

Propiedades

Fórmula molecular |

KO2 |

|---|---|

Peso molecular |

71.097 g/mol |

InChI |

InChI=1S/K.HO2/c;1-2/h;1H/q+1;/p-1 |

Clave InChI |

DUPSQGGNCHNYTQ-UHFFFAOYSA-M |

SMILES canónico |

[O-][O].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)

![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)